Bienvenue dans la boutique en ligne BenchChem!

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride

Antimicrobial Bactericidal Minimum Bactericidal Concentration

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride (CAS 122432-08-0, molecular formula C21H27BrClNO2, molecular weight 404.81 g/mol) is a synthetic 1-(benzylpiperidino)propan-2-ol derivative first disclosed in U.S. Patent 5,036,077, assigned to Sanofi.

Molecular Formula C21H27BrClNO2
Molecular Weight 440.81
CAS No. 122432-08-0
Cat. No. B2605352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride
CAS122432-08-0
Molecular FormulaC21H27BrClNO2
Molecular Weight440.81
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.Cl
InChIInChI=1S/C21H26BrNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H
InChIKeyFBZMDRSYKWLOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride (CAS 122432-08-0): Procurement-Relevant Identity and Patent Provenance


1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride (CAS 122432-08-0, molecular formula C21H27BrClNO2, molecular weight 404.81 g/mol) is a synthetic 1-(benzylpiperidino)propan-2-ol derivative first disclosed in U.S. Patent 5,036,077, assigned to Sanofi [1]. Within the patent, it is designated SR 44251 A and characterized as a hydrochloride salt with a melting point of 176–178 °C [1]. The compound belongs to a series explicitly developed for antimicrobial, antiseptic, disinfectant, and preservative applications across pharmaceutical, cosmetic, and agri-food sectors [1]. Its structure features a 4-benzylpiperidine pharmacophore linked via a propan-2-ol spacer to a 4-bromophenoxy terminus, placing it within a well-defined structure–activity landscape where halogen substitution on the aryloxy ring and the nature of the piperidine N-substituent critically modulate antimicrobial potency [1].

Why 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride Cannot Be Replaced by In-Class Piperidinopropanol Analogs


Within the 1-amino-3-aryloxypropan-2-ol chemotype, seemingly minor structural modifications produce order-of-magnitude differences in antimicrobial activity. The patent data demonstrate that removing the 4-benzyl group from the piperidine ring—replacing it with a 4-methyl group (Product A), a 4-phenyl group (Product B), or an unsubstituted piperidine (Product C)—elevates the minimum bactericidal concentration (MBC) from 100 µg/mL to >1000 µg/mL against key Gram-positive and Gram-negative strains [1]. Even the clinically established beta-blocker propranolol, which shares the aryloxypropanolamine backbone, exhibits MBC values 10- to 50-fold higher than SR 44251 A [1]. Within the benzylpiperidine sub-series, altering the halogen substitution pattern on the aryloxy ring (e.g., 2,4-dichloro vs. 4-bromo) shifts the activity profile quantitatively, particularly against Pseudomonas aeruginosa and Escherichia coli [1]. These data establish that the 4-benzylpiperidine scaffold combined with a 4-bromophenoxy terminus constitutes a non-interchangeable pharmacophore for the antimicrobial potency documented in this chemical series.

Quantitative Differentiation Evidence for 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride Against Closest Analogs


Broad-Spectrum Bactericidal Potency: 10- to 50-Fold Superiority Over Non-Benzylpiperidine Piperidinopropanol Comparators

SR 44251 A (the target compound, 4-benzylpiperidino substituted) achieved MBC values of 100 µg/mL uniformly across Staphylococcus aureus CNCM 53154, Streptococcus faecalis CNCM 5855, Pseudomonas aeruginosa CNCM A22, and Escherichia coli CNCM 54127. In contrast, the three non-benzylpiperidine comparator compounds—Product A (4-methylpiperidino analog), Product B (4-phenylpiperidino with unsubstituted phenoxy), and Product C (thioether-linked, unsubstituted piperidine)—all exhibited MBC values ≥1000 µg/mL against the same four bacterial strains, representing a ≥10-fold potency advantage for the target compound. Propranolol, a clinically used aryloxypropanolamine, showed MBC values of 1000–5000 µg/mL, a 10- to 50-fold difference [1].

Antimicrobial Bactericidal Minimum Bactericidal Concentration Structure–Activity Relationship

Critical Role of the 4-Benzyl Substituent on Piperidine: Direct Comparison with 4-Methylpiperidine Analog

The sole structural difference between SR 44251 A and Product A is the piperidine N-substituent: benzyl (CH2Ph) versus methyl (CH3). Both compounds bear the identical 4-bromophenoxypropan-2-ol moiety. Despite this single-point variation, SR 44251 A displayed MBC values of 100 µg/mL against all four test strains, whereas Product A showed MBC values of >2000 µg/mL (S. aureus) and 1000 µg/mL (S. faecalis, P. aeruginosa, E. coli). This corresponds to a >20-fold difference against S. aureus and a 10-fold difference against the remaining three strains [1].

Medicinal Chemistry Piperidine SAR Antimicrobial Pharmacophore

Within-Series Halogen Selectivity: 4-Bromophenoxy vs. 2,4-Dichlorophenoxy Substitution on the Benzylpiperidine Scaffold

The patent enables a direct within-series comparison between SR 44251 A (4-bromophenoxy) and SR 44333 A (2,4-dichlorophenoxy), both sharing the identical 4-benzylpiperidine scaffold. Using TEG (20% tetraethylene glycol in water) as solubilizer, SR 44333 A exhibited MBC values of 100, 100, 50, and 50 µg/mL against S. aureus, S. faecalis, P. aeruginosa, and E. coli, respectively. SR 44251 A, tested with water as solubilizer, showed a flat 100 µg/mL across all four strains. The 2,4-dichloro analog displayed a two-fold lower MBC specifically against P. aeruginosa and E. coli (50 vs. 100 µg/mL), whereas the 4-bromo analog provided uniform gram-positive and gram-negative coverage with no potency drop-off [1]. Direct solubility-normalized comparison is constrained by the different solubilizing systems; however, the data establish that the 4-bromophenoxy substitution yields consistent, species-independent bactericidal activity, while the 2,4-dichloro pattern introduces gram-negative selectivity within the same scaffold.

Halogen SAR Antimicrobial Selectivity Pseudomonas aeruginosa

Physicochemical Identity and Quality Control Benchmark: Melting Point and Salt Form Specification

SR 44251 A is unequivocally identified in the patent as a hydrochloride salt with a melting point of 176–178 °C, crystallized from ether [1]. This sharply distinguishes it from the free base form and from other salt forms within the series. For comparison, the methanesulfonate salt of the 2,4-dichlorophenoxy analog (SR 44333 B) melts at 116–118 °C, and the free base of the same analog (SR 44333) melts at 88–90 °C [1]. The target compound's melting point of 176–178 °C, combined with its molecular formula C21H27BrClNO2 and molecular weight 404.81 g/mol, provides a definitive identity benchmark for incoming quality control, batch-to-batch verification, and differentiation from mislabeled or degraded material.

Analytical Characterization Quality Control Hydrochloride Salt

Evidence-Backed Research and Industrial Application Scenarios for 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride


Antimicrobial Preservative Development for Pharmaceutical and Cosmetic Formulations

SR 44251 A, with its broad-spectrum MBC of 100 µg/mL against both Gram-positive (S. aureus, S. faecalis) and Gram-negative (P. aeruginosa, E. coli) bacteria, is directly positioned in the patent as an antimicrobial preservative for pharmaceutical compositions, cosmetics, and agri-food products [1]. Its uniform bactericidal activity across species, achieved within a 30-minute contact time, supports formulation screening for multidose pharmaceutical preparations, topical antiseptics, and cosmetic preservative systems where broad-spectrum coverage is required without potency gaps between Gram-positive and Gram-negative organisms [1].

Structure–Activity Relationship (SAR) Benchmarking of Piperidine N-Substituent Effects on Antimicrobial Potency

The compound serves as the 4-benzyl-substituted reference point within the 1-(piperidino)-3-aryloxypropan-2-ol SAR landscape. The patent provides direct head-to-head data against the 4-methyl analog (Product A), demonstrating a >10-fold potency difference attributable solely to the benzyl group [1]. Researchers synthesizing or procuring piperidine-based antimicrobial candidates can use SR 44251 A as the positive control benchmark representing the benzyl-substituted pharmacophore, against which novel N-substituents can be quantitatively compared in standardized MBC assays [1].

Halogen-Dependent Antimicrobial Selectivity Profiling in Benzylpiperidine Series

Within the 4-benzylpiperidine series, the 4-bromophenoxy substitution (SR 44251 A) yields species-independent MBC values of 100 µg/mL across all four test strains, whereas the 2,4-dichlorophenoxy analog (SR 44333 A) exhibits a two-fold gram-negative preference (MBC 50 vs. 100 µg/mL) [1]. This differential halogen effect makes SR 44251 A the compound of choice for studies investigating how aryl halide identity modulates antibacterial spectrum width, and for applications where uniform gram-positive and gram-negative coverage is the design objective rather than selective gram-negative targeting [1].

Quality Control Reference Standard for Benzylpiperidinopropanol Hydrochloride Salt Identity Verification

With its well-defined melting point of 176–178 °C and crystallization solvent (ether), SR 44251 A provides a reliable physicochemical reference for confirming the identity and salt form of incoming lots of 1-(4-benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride [1]. The melting point is sufficiently distinct from the free base (~88–90 °C for the dichloro analog), the methanesulfonate salt (~116–118 °C), and the 4-methylpiperidine hydrochloride analog (194–196 °C) to permit unambiguous differentiation by differential scanning calorimetry or capillary melting point apparatus [1].

Quote Request

Request a Quote for 1-(4-Benzylpiperidin-1-yl)-3-(4-bromophenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.